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Compound of Interest

Compound Name: 3-Methylthiazolidine-2-thione

Cat. No.: B155251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione scaffold is a privileged heterocyclic structure in medicinal chemistry,

demonstrating a broad spectrum of biological activities. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of thiazolidine-2-thione derivatives,

focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is

presented to aid in the rational design and development of new therapeutic agents.

Anticancer Activity
Thiazolidine-2-thione derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against a range of human cancer cell lines. The SAR studies reveal that

substitutions at the N-3 and C-5 positions of the thiazolidine-2-thione ring are critical for

modulating their anticancer potency.

A series of 5-benzylidene-thiazolidine-2,4-dione and -thione derivatives have been investigated

as inhibitors of translation initiation.[1] Several of these compounds demonstrated low

micromolar GI50 values and were found to inhibit translation initiation, leading to the

phosphorylation of eIF2α.[1]

Another study on 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives showed potent

activity against a panel of 60 human tumor cell lines. For instance, one derivative displayed

significant growth inhibition (GI50) against leukemia, non-small cell lung cancer, colon cancer,
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CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell

lines, with values ranging from 1.11 to 2.04 μM.

The following table summarizes the in vitro anticancer activity of selected thiazolidinone

derivatives, highlighting the impact of different substituents.

Compound ID
R Group
(Substitution
Pattern)

Cell Line IC50 (μM) Reference

1 4-Chlorophenyl A549 (Lung) 40 6

2 4-Chlorophenyl MCF-7 (Breast) 40 6

3 4-Chlorophenyl PC3 (Prostate) 50 6

4
2,4-

Dichlorophenyl
A549 (Lung) >100 6

5
2,4-

Dichlorophenyl
MCF-7 (Breast) 80 6

6
2,4-

Dichlorophenyl
PC3 (Prostate) 90 6

7 4-Nitrophenyl A549 (Lung) 60 6

8 4-Nitrophenyl MCF-7 (Breast) 50 6

9 4-Nitrophenyl PC3 (Prostate) 70 6

Key SAR Insights for Anticancer Activity:

Substitution at C-5: The nature of the substituent at the 5-position of the thiazolidine ring

plays a crucial role in determining anticancer activity. Arylidene moieties are common, and

the substitution pattern on the aromatic ring significantly influences potency.

Substitution at N-3: Modifications at the N-3 position can also impact activity, with various

alkyl and aryl groups being explored.
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Experimental Protocol: MTT Assay for Anticancer
Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well

and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

Compound Treatment: The thiazolidine-2-thione derivatives, dissolved in DMSO, are added

to the wells at various concentrations (typically ranging from 1 to 100 µg/mL). The plates are

then incubated for an additional 48 hours.

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to

each well, and the plates are incubated for 4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is

added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity
Thiazolidine-2-thione and its derivatives have demonstrated significant potential as

antimicrobial agents against a variety of bacterial and fungal pathogens. The antimicrobial

efficacy is largely dependent on the nature and position of substituents on the core scaffold.

Studies have shown that these derivatives are active against both Gram-positive and Gram-

negative bacteria, as well as fungal strains. For example, a series of 5-arylidene-thiazolidine-

2,4-dione derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 16

µg/mL, particularly against Gram-positive bacteria.
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The following table presents the minimum inhibitory concentration (MIC) values of selected

thiazolidinone derivatives against various microbial strains.

Compo
und ID

R Group
(Substit
ution
Pattern)

S.
aureus
(MIC,
µg/mL)

B.
subtilis
(MIC,
µg/mL)

E. coli
(MIC,
µg/mL)

P.
aerugin
osa
(MIC,
µg/mL)

C.
albicans
(MIC,
µg/mL)

Referen
ce

10

4-

Hydroxy-

3-

methoxy

benzylide

ne

31.25 62.5 125 >250 62.5 21

11

4-

Hydroxyb

enzyliden

e

62.5 125 250 >250 125 21

12

4-

Chlorobe

nzylidene

31.25 31.25 62.5 125 31.25 21

13

2,4-

Dichlorob

enzyliden

e

15.6 31.25 31.25 62.5 15.6 14

14

3,4-

Dichlorob

enzyliden

e

15.6 15.6 31.25 62.5 15.6 14

15

3-

Nitrobenz

ylidene

62.5 125 125 250 62.5 14
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Key SAR Insights for Antimicrobial Activity:

Lipophilicity: The presence of lipophilic groups, such as chloro and dichloro substitutions on

the benzylidene moiety, generally enhances antimicrobial activity.

Electronic Effects: Electron-withdrawing groups on the aromatic ring can positively influence

the antimicrobial potency.

Position of Substituents: The position of substituents on the aromatic ring also plays a role in

determining the spectrum and level of activity.

Experimental Protocol: Broth Microdilution for MIC
Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to

a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final

concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

Serial Dilution: The test compounds are serially diluted (usually two-fold) in a liquid growth

medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter

plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a

specified period (e.g., 16-20 hours for bacteria).

MIC Determination: The MIC is recorded as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Xanthine Oxidase Inhibitory Activity
Thiazolidine-2-thione derivatives have been identified as potent inhibitors of xanthine oxidase

(XO), a key enzyme in purine metabolism, making them potential therapeutic agents for
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hyperuricemia and gout.[2][3][4]

A study on a series of novel thiazolidine-2-thione derivatives revealed that many compounds

exhibited significant XO inhibitory activity, with IC50 values in the low micromolar range.[1]

Compound 6k from this series was the most potent, with an IC50 value of 3.56 μmol/L, which is

about 2.5 times more potent than the standard drug allopurinol.[2][3] The structure-activity

relationship indicated that the presence of a phenyl-sulfonamide group was crucial for the XO

inhibitory activity.[2][3]

The following table summarizes the xanthine oxidase inhibitory activity of selected thiazolidine-

2-thione derivatives.

Compound ID
R Group
(Substitution
Pattern)

IC50 (µM) Reference

4a Ethyl >100 1

4b Propyl >100 1

6a Phenyl 58.17 1

6f 4-Fluorophenyl 10.15 1

6k
4-

Fluorophenylsulfonyl
3.56 1, 2, 3, 4

Allopurinol - 8.92 1

Key SAR Insights for Xanthine Oxidase Inhibitory Activity:

N-3 Substitution: Simple alkyl substitutions at the N-3 position resulted in a loss of activity.

Phenyl-sulfonamide Moiety: The introduction of a phenyl-sulfonamide group at the N-3

position was found to be essential for potent XO inhibition.

Substitution on the Phenyl Ring: Halogen substitutions, particularly fluorine, on the phenyl

ring of the sulfonamide moiety enhanced the inhibitory activity.
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Experimental Protocol: Xanthine Oxidase Inhibition
Assay
The inhibitory activity of the compounds on xanthine oxidase is determined by measuring the

rate of uric acid formation.

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.5). The

reaction mixture contains xanthine as the substrate and a specific concentration of xanthine

oxidase.

Inhibitor Addition: The test compounds are pre-incubated with the enzyme for a short period

before the addition of the substrate.

Reaction Initiation and Monitoring: The reaction is initiated by adding xanthine. The formation

of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at

295 nm over time.

IC50 Determination: The percentage of inhibition is calculated by comparing the rate of uric

acid formation in the presence and absence of the inhibitor. The IC50 value, the

concentration of the inhibitor required to reduce the enzyme activity by 50%, is then

determined from a dose-response curve.

Visualizations
Synthesis Workflow of Thiazolidine-2-thione Derivatives
The following diagram illustrates a general synthetic route for the preparation of N-substituted

thiazolidine-2-thione derivatives.
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Caption: General synthesis of N-substituted thiazolidine-2-thiones.

mTOR Signaling Pathway in Translation Initiation
Some thiazolidine-2-thione derivatives exert their anticancer effects by inhibiting translation

initiation. The mTOR signaling pathway is a crucial regulator of this process.
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Caption: Simplified mTOR signaling pathway in translation initiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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